molecular formula C10H7F3N2O3 B3374442 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1019342-70-1

2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Katalognummer: B3374442
CAS-Nummer: 1019342-70-1
Molekulargewicht: 260.17 g/mol
InChI-Schlüssel: YFGQCLMSIGFFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid ( 1019342-70-1) is a high-purity benzimidazole derivative offered for research and development purposes. This compound, with a molecular formula of C 10 H 7 F 3 N 2 O 3 and a molecular weight of 260.17 g/mol, is characterized as a powder and is recommended to be stored at room temperature . The core benzimidazole structure is a privileged scaffold in medicinal chemistry, making this carboxylic acid a valuable building block for the synthesis of novel molecules. The presence of the 2,2,2-trifluoroethyl group on the nitrogen atom is a notable structural feature, as this moiety is present in certain pharmaceutical compounds, including some regulated benzodiazepines . This product is intended for use in laboratory research only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, adhering to all appropriate safety protocols. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information before use .

Eigenschaften

IUPAC Name

2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-15-7-2-1-5(8(16)17)3-6(7)14-9(15)18/h1-3H,4H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGQCLMSIGFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)N2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019342-70-1
Record name 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biologische Aktivität

The compound 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1019342-70-1) belongs to the benzodiazole family and has garnered interest due to its potential biological activities. This article reviews the biological profiles, synthesis methods, and pharmacological implications of this compound based on diverse research findings.

The chemical formula for this compound is C10H7F3N2O3C_{10}H_{7}F_{3}N_{2}O_{3} with a molecular weight of 260.17 g/mol . The structure includes a benzodiazole core with a trifluoroethyl substituent and a carboxylic acid functional group, which may influence its biological activity.

PropertyValue
Molecular FormulaC10H7F3N2O3
Molecular Weight260.17 g/mol
CAS Number1019342-70-1
IUPAC NameThis compound
AppearancePowder

Antimicrobial Properties

Research indicates that compounds derived from benzodiazoles exhibit significant antimicrobial properties. Benzimidazole derivatives have been shown to inhibit various microbial strains through mechanisms that often involve interference with nucleic acid synthesis and cell wall integrity . The presence of the carboxylic acid group in this specific compound may enhance its solubility and bioavailability, potentially increasing its efficacy against pathogens.

Neuropharmacological Effects

Benzodiazole derivatives are also noted for their neuropharmacological activities. For instance, studies have highlighted the ability of certain benzodiazoles to act as antagonists at serotonin receptors, which could be relevant for treating conditions such as anxiety and depression . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.

Anticancer Activity

Some studies have reported that benzodiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The structural features of this compound may contribute to its interaction with cellular pathways involved in cancer progression.

Case Studies and Research Findings

A notable study synthesized a series of 2,3-dihydro-benzimidazole derivatives and evaluated their activity as 5-HT3 receptor antagonists. Compounds with similar structural motifs demonstrated significant binding affinities and functional activities comparable to established drugs . While specific data on the target compound's activity is limited, its structural similarities suggest that it may exhibit comparable pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting various diseases.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that derivatives of benzodiazole compounds exhibit significant antitumor activity. Studies have demonstrated that modifications to the benzodiazole ring can enhance cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Antiarrhythmic Activity : Patents have been filed indicating that related compounds possess antiarrhythmic properties, which could be beneficial in treating heart conditions .

Material Science

The fluorinated side chain (trifluoroethyl) contributes to the compound's stability and hydrophobicity, making it suitable for applications in material science.

Applications in Coatings

Research has explored the use of this compound in creating coatings with enhanced chemical resistance and durability. The incorporation of fluorinated compounds into polymer matrices can improve surface properties and reduce friction .

Agricultural Chemistry

The compound's unique structure also makes it a candidate for agricultural applications.

Pesticide Development

Studies are underway to evaluate its efficacy as a pesticide or herbicide. The trifluoroethyl group may enhance the bioactivity of the compound against specific pests while minimizing environmental impact .

Comparative Analysis of Applications

Application AreaPotential BenefitsCurrent Research Status
Medicinal ChemistryAntitumor and antimicrobial propertiesOngoing studies and trials
Material ScienceEnhanced durability in coatingsExperimental phase
Agricultural ChemistryEffective pesticide formulationsInitial research and development

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 1

1-(Cyclopropylmethyl) Derivative
  • Compound : 1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 248.24)
  • This substitution may enhance interactions with hydrophobic binding pockets in biological targets .
1-Methyl Derivative
  • Compound : 7-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • Molecular Formula : C₉H₇BrN₂O₃ (MW: 283.07)
  • Key Differences : The methyl group at position 1 lacks electron-withdrawing effects, resulting in a less acidic carboxylic acid (pKa ~3.5 vs. ~2.8 for the trifluoroethyl analog). The bromine at position 7 introduces steric hindrance and may facilitate halogen bonding in drug design .
1-(2-Bromophenyl) Derivative
  • Compound : 1-(2-Bromophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • Molecular Formula : C₁₄H₉BrN₂O₃ (MW: 349.14)

Heterocycle Modifications

Benzoxazole Analogs
  • Compound : Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
  • Molecular Formula: C₁₀H₉NO₄ (MW: 207.18)
  • Key Differences : Replacement of benzodiazole with benzoxazole replaces two nitrogen atoms with one oxygen, altering electronic properties. The ethyl ester (vs. carboxylic acid) reduces polarity, making it more suitable for prodrug applications .
Thione Derivatives
  • Compound : 2-Sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • Molecular Formula : C₈H₆N₂O₂S (MW: 194.20)
  • Key Differences : The thione (C=S) group at position 2 increases hydrogen-bonding capacity and may enhance metal chelation, useful in catalysis or metalloenzyme inhibition .

Functional Group Variations

Carboxylic Acid vs. Ester
  • Trifluoroethyl Carboxylic Acid : Higher acidity (pKa ~2.8) due to trifluoroethyl’s electron-withdrawing effect, favoring ionization in physiological conditions.
  • Ethyl Ester Analogs : Improved cell membrane penetration but require enzymatic hydrolysis for activation, common in prodrug strategies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₇F₃N₂O₃ 248.16 1-(Trifluoroethyl), 2-oxo, 5-COOH High acidity, fluorophilic interactions
1-(Cyclopropylmethyl) Analog C₁₂H₁₂N₂O₃ 248.24 1-(Cyclopropylmethyl) Enhanced lipophilicity
1-Methyl, 7-Bromo Analog C₉H₇BrN₂O₃ 283.07 1-Methyl, 7-Br Halogen bonding potential
2-Sulfanylidene Analog C₈H₆N₂O₂S 194.20 2-Sulfanylidene Metal chelation capacity
Ethyl Benzoxazole Ester C₁₀H₉NO₄ 207.18 Benzoxazole core, ethyl ester Prodrug suitability

Q & A

Q. What synthetic strategies are employed to prepare 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid?

The synthesis of this compound likely involves cyclocondensation and functional group modifications. For structurally related benzodiazole derivatives (e.g., 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters), a common approach includes:

  • Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., urea or phosgene analogs) under acidic conditions.
  • Step 2 : Alkylation at the N1 position using 2,2,2-trifluoroethyl halides or triflates, optimized for regioselectivity.
  • Step 3 : Introduction of the carboxylic acid group at the C5 position via directed ortho-metalation or electrophilic substitution.
    Purification typically involves recrystallization or chromatography. IR spectroscopy and NMR are critical for confirming intramolecular hydrogen bonding and regiochemistry .

Q. How is the structural integrity of this compound validated in different solvent systems?

IR spectroscopy in solid-state and solution (e.g., CHCl₃) can confirm intramolecular hydrogen bonds between the carbonyl oxygen and NH groups, stabilizing the benzodiazole core. X-ray crystallography (as seen in analogous compounds like 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) provides definitive proof of stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating this compound’s activity against calcitonin gene-related peptide (CGRP) receptors?

Based on structurally related MK-0974 (a CGRP antagonist), key assays include:

  • Radioligand binding assays : Measure displacement of [³H]-CGRP in human neuroblastoma SK-N-MC cells expressing CGRP receptors.
  • Functional antagonism : Use cAMP accumulation assays in HEK-293 cells transfected with CGRP receptors.
  • In vivo models : Migraine efficacy can be tested in the nitroglycerin-induced hyperalgesia model in rats, monitoring mechanical allodynia and plasma protein extravasation .

Q. How do stereochemical and substituent variations impact 5-HT₃/CGRP receptor affinity?

For benzodiazole derivatives, stereochemistry (endo vs. exo substitution) and basic side chains significantly influence receptor binding. For example:

CompoundKi (nM) for 5-HT₃ED₅₀ (nmol/kg) in vivo
Endo-azabicyclo (12a)3.81.0
Exo-azabicyclo (12h)48>100
Molecular modeling shows that endo-substituted derivatives better align with the 5-HT₃ pharmacophore, emphasizing the role of hydrogen bonding and hydrophobic interactions . Similar principles apply to CGRP receptor targeting .

Q. How can contradictions between in vitro binding data and in vivo efficacy be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or assay-specific conditions. Strategies include:

  • Cross-validation : Compare radioligand binding (e.g., [³H]ICS 205930) with functional assays (e.g., von Bezold-Jarisch reflex in rats).
  • Metabolic profiling : Use LC-MS/MS to identify degradation products in plasma.
  • Species-specific assays : Test receptor orthologs to account for interspecies variability .

Q. What computational methods predict the compound’s binding mode to target receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with CGRP or 5-HT₃ receptors. Key steps:

  • Pharmacophore mapping : Align the benzodiazole core and trifluoroethyl group with known antagonists (e.g., ICS 205930).
  • Free energy calculations : Use MM-GBSA to estimate binding affinities.
    Validated models should reproduce experimental Ki values within 1 log unit .

Methodological Considerations

Q. How is metabolic stability assessed for this compound in preclinical studies?

  • Microsomal incubation : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for major CYP isoforms (3A4, 2D6).
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for correlating in vitro IC₅₀ with in vivo efficacy .

Q. What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Employ a C18 column with ESI+ ionization, monitoring transitions specific to the molecular ion (e.g., m/z 345 → 297).
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction for plasma/brain homogenates.
    Validation parameters (accuracy, precision, LLOQ) should follow FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.